2-(difluoromethyl)-4-fluorobenzaldehyde
Description
2-(Difluoromethyl)-4-fluorobenzaldehyde (CAS: CID 86652255) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O (molecular weight: 174.12 g/mol). Its structure features a benzaldehyde core substituted with a difluoromethyl group (-CF₂H) at the 2-position and a fluorine atom (-F) at the 4-position (SMILES: C1=CC(=C(C=C1F)C(F)F)C=O) .
Properties
CAS No. |
1198171-20-8 |
|---|---|
Molecular Formula |
C8H5F3O |
Molecular Weight |
174.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanism of CF₂H Radical Generation
Zinc difluoromethanesulfinate (DFMS) enables direct difluoromethylation via a radical pathway. Under oxidative conditions (e.g., tert-butyl hydroperoxide, t-BuOOH), DFMS generates CF₂H radicals, which selectively add to electron-deficient aromatic systems. For 2-(difluoromethyl)-4-fluorobenzaldehyde, the aldehyde group at position 4 directs radical addition to the ortho position (C2) due to its electron-withdrawing nature, favoring nucleophilic attack by the CF₂H radical.
Reaction Conditions:
Advantages and Limitations
-
Advantages : Mild conditions, scalability, and compatibility with sensitive functional groups.
-
Limitations : Requires aldehyde protection to avoid overoxidation or undesired side reactions. Regioselectivity depends on the electronic effects of substituents.
Grignard Reagent-Mediated Aldehyde Formation
Synthesis via Organomagnesium Intermediates
This method adapts strategies from 2,6-dichloro-4-fluorobenzaldehyde synthesis. A difluoromethyl-substituted iodobenzene precursor undergoes Grignard reaction followed by formylation:
-
Grignard Formation :
-
Quenching with DMF :
Yield and Purity:
Nucleophilic Aromatic Substitution (NAS)
Fluorination and Difluoromethylation Sequence
A two-step approach modifies the synthesis of 4-fluorobenzaldehyde:
-
Chlorine-Fluorine Exchange :
-
Difluoromethylation at C2 :
Oxidative Conversion of Methyl Precursors
Oxidation of 2-(Difluoromethyl)-4-fluorotoluene
A toluene derivative is oxidized to the corresponding aldehyde using manganese-based catalysts:
Challenges:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Radical (DFMS) | DFMS, t-BuOOH, CH₂Cl₂/H₂O | 68–75 | >90 | High |
| Grignard-Mediated | iPrMgCl, DMF, THF | 65–70 | >95 | Moderate |
| NAS | KF, CuI, CHF₂Br | 50–55 | 85 | Low |
| Oxidative | KMnO₄, H₂SO₄ | 60–65 | 80 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Amines in the presence of a base like sodium hydride in DMF at 80-100°C.
Major Products
Oxidation: 2-(Difluoromethyl)-4-fluorobenzoic acid.
Reduction: 2-(Difluoromethyl)-4-fluorobenzyl alcohol.
Substitution: 2-(Difluoromethyl)-4-aminobenzaldehyde (when reacted with an amine).
Scientific Research Applications
Scientific Research Applications
The compound serves as a versatile building block in various scientific domains:
Medicinal Chemistry
- Drug Development : 2-(Difluoromethyl)-4-fluorobenzaldehyde is utilized as an intermediate in synthesizing potential drug candidates. Its derivatives have shown promise in targeting specific enzymes and receptors, which are crucial for developing therapeutic agents .
- Biological Activity Studies : Research indicates that compounds derived from this aldehyde exhibit significant biological activities, including enzyme inhibition and receptor binding, making them candidates for further pharmacological studies .
Agrochemical Applications
- Pesticide Development : The unique properties of fluorinated compounds often lead to increased potency and stability in agrochemicals. The difluoromethyl group enhances lipophilicity, which can improve the absorption and efficacy of pesticides .
Material Science
- Specialty Chemicals : The compound is also employed in producing specialty chemicals with unique physical properties due to the presence of fluorine atoms. These materials can have applications in coatings, polymers, and other advanced materials.
Case Study 1: Pharmaceutical Development
A study highlighted the synthesis of a series of difluoromethylated compounds derived from this compound. These compounds were evaluated for their inhibitory effects on specific cancer cell lines. The results demonstrated that certain derivatives exhibited significant anti-cancer activity, showcasing the potential for developing new therapeutic agents based on this scaffold .
Case Study 2: Agrochemical Efficacy
In another investigation, researchers synthesized several agrochemical candidates using this compound as a starting material. These compounds were tested against common agricultural pests, revealing enhanced efficacy compared to non-fluorinated analogs. This study underscored the importance of fluorinated compounds in improving agrochemical performance .
Comparative Analysis Table
| Application Area | Key Benefits | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Targeting specific enzymes/receptors | Anticancer agents |
| Agrochemicals | Increased potency and stability | Fluorinated pesticides |
| Material Science | Unique physical properties | Specialty coatings |
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-4-fluorobenzaldehyde exerts its effects is largely dependent on its chemical reactivity. The difluoromethyl group can influence the electronic properties of the benzaldehyde, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to create compounds with desired biological or chemical properties.
Comparison with Similar Compounds
2,4-Difluorobenzaldehyde (CAS 1550-35-2)
- Molecular Formula : C₇H₄F₂O (MW: 142.10 g/mol).
- Key Differences : Lacks the difluoromethyl group; instead, it has two fluorine atoms at the 2- and 4-positions.
- Implications :
2-Fluoro-4-methoxybenzaldehyde (CAS 106612-39-5)
- Molecular Formula : C₈H₇FO₂ (MW: 154.14 g/mol).
- Key Differences : Replaces the 4-fluorine with a methoxy group (-OCH₃) .
- Implications :
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)
- Molecular Formula : C₈H₆F₂O₃ (MW: 188.13 g/mol).
- Key Differences : Contains a difluoromethoxy (-OCF₂H) group at the 4-position and a methoxy group at the 3-position.
- Implications: The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs . Broader steric profile and higher molecular weight than this compound. Applications: Potential use in drug discovery for improved pharmacokinetics .
Structural and Property Analysis
Table 1: Comparative Data for Fluorinated Benzaldehyde Derivatives
Q & A
Basic: What are the common synthetic routes for preparing 2-(difluoromethyl)-4-fluorobenzaldehyde, and what key reagents are involved?
The synthesis typically involves introducing fluorine and difluoromethyl groups onto a benzaldehyde scaffold. One method involves halogen exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, a brominated precursor (e.g., 4-bromo-2-(bromomethyl)benzaldehyde) can undergo nucleophilic substitution with a fluorinating agent to install fluorine atoms . Another approach uses Suzuki-Miyaura coupling to attach fluorinated aryl groups to the aldehyde-bearing aromatic ring. Key reagents include palladium catalysts, boronic acids, and anhydrous solvents (e.g., THF or DMF). Safety protocols for handling volatile fluorinating agents and moisture-sensitive intermediates are critical .
Basic: How can this compound be purified to ensure high yield and minimal oxidation?
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to separate the aldehyde from byproducts. Due to the aldehyde's air sensitivity, reactions should be conducted under inert atmospheres (N₂ or Ar). Post-synthesis, distillation under reduced pressure or recrystallization from ethanol/water mixtures can achieve >95% purity. Gas chromatography (GC) with flame ionization detection is recommended for purity analysis .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : ¹⁹F NMR (δ -110 to -120 ppm for difluoromethyl groups; δ -105 ppm for aromatic F) and ¹H NMR (aldehyde proton at δ ~10.2 ppm) confirm structure .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C₈H₅F₃O₂; theoretical 190.03 g/mol).
- X-ray crystallography : Resolves stereoelectronic effects of fluorine substituents on molecular conformation .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in fluorination steps?
Regioselectivity depends on solvent polarity, temperature, and catalyst choice. For electrophilic fluorination, using aprotic solvents (e.g., DCM) at -78°C minimizes side reactions. Computational modeling (DFT) predicts favorable sites for fluorination based on electron density maps. For example, meta-fluorination is favored in electron-deficient aromatic systems due to directing effects of the aldehyde group .
Advanced: What role do fluorine substituents play in modulating the compound’s bioactivity and pharmacokinetics?
Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites. The difluoromethyl group increases lipophilicity (logP ~2.5), improving membrane permeability. In anticancer studies, fluorine’s electronegativity strengthens hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), as shown in docking simulations .
Advanced: How should researchers address contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 1–50 µM) may arise from assay conditions (cell line variability, serum concentration). Standardize protocols:
- Use identical cell lines (e.g., MCF-7 for breast cancer).
- Control for aldehyde oxidation by adding stabilizers (e.g., BHT).
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What are the stability profiles of this compound under different storage and reaction conditions?
The aldehyde oxidizes rapidly in air to the carboxylic acid. Store at -20°C under N₂ with desiccants. In aqueous solutions (pH >7), hydrate formation occurs, reducing reactivity. Stability studies (HPLC tracking over 30 days) show <5% degradation in anhydrous DMSO at 4°C. Avoid prolonged exposure to light, as UV irradiation accelerates decomposition .
Advanced: How can computational modeling guide the design of derivatives with improved target specificity?
Docking studies (AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 3ERT for estrogen receptors) predict binding modes. QSAR models correlate substituent electronegativity with inhibition potency. For antimicrobial applications, molecular dynamics simulations (GROMACS) assess membrane penetration efficiency .
Advanced: What strategies mitigate toxicity risks during in vivo studies?
- Metabolite screening : LC-MS/MS identifies toxic metabolites (e.g., fluorinated quinones).
- Prodrug design : Mask the aldehyde as an acetal to reduce off-target reactivity.
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodent models prior to efficacy trials .
Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
Fluorine substituents reduce CYP3A4/2D6 metabolism, as shown in microsomal assays. However, the aldehyde group may form Schiff bases with lysine residues in CYP active sites, causing irreversible inhibition. Use fluorogenic substrates (e.g., Vivid® CYP kits) to quantify inhibition constants (Kᵢ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
